1,3-Naphthalenedisulfonic acid, 6-amino-

説明

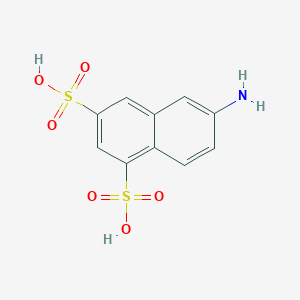

1,3-Naphthalenedisulfonic acid, 6-amino- is a useful research compound. Its molecular formula is C10H9NO6S2 and its molecular weight is 303.3 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3-Naphthalenedisulfonic acid, 6-amino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4157. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Naphthalenedisulfonic acid, 6-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Naphthalenedisulfonic acid, 6-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s known that this compound is used in the preparation of cyanine dye compounds , which are often used as fluorescent probes in biological research and medical diagnostics.

Mode of Action

It’s known that this compound can react with reducing termini of oligosaccharides to form a schiff’s base . This reaction is often used in labeling carbohydrates for fluorescence studies.

Biochemical Pathways

Given its use in the preparation of cyanine dye compounds , it may indirectly influence pathways related to fluorescence detection in biological systems.

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

Its role in the preparation of cyanine dye compounds suggests that it may contribute to the fluorescence properties of these compounds, enabling their use in various biological and medical applications.

Action Environment

It’s known that the compound should be stored at low temperatures and protected from light , suggesting that these factors may influence its stability.

生物活性

1,3-Naphthalenedisulfonic acid, 6-amino- (CAS Number: 118-33-2) is an organic compound characterized by its naphthalene structure with two sulfonic acid groups and an amino group at the 6-position. Its molecular formula is with a molecular weight of approximately 303.30 g/mol. This compound has garnered attention for its diverse biological activities and applications in various fields, including analytical chemistry, material science, and biochemistry.

The biological activity of 1,3-naphthalenedisulfonic acid, 6-amino- is primarily attributed to its functional groups, which facilitate interactions with various biomolecules. The amino and sulfonic acid groups enable the compound to form hydrogen bonds and ionic interactions, influencing enzyme activity and cellular signaling pathways.

Key Mechanisms:

- Enzyme Interaction : The compound can inhibit or activate specific enzymes, impacting metabolic pathways.

- Fluorescent Probes : It serves as a fluorescent probe for detecting nitrite levels in environmental samples, demonstrating high sensitivity due to its reactive amino group.

- Metal Ion Coordination : Its ability to form coordination complexes with metal ions enhances its utility in developing functional materials with unique properties like electrical conductivity and magnetism.

Biological Effects

Research indicates that 1,3-naphthalenedisulfonic acid, 6-amino- exhibits significant effects on cellular functions:

- Cell Signaling : It influences cellular signaling pathways that regulate gene expression and metabolic processes.

- Toxicity Profiles : The compound's effects can vary with dosage; lower concentrations may exhibit beneficial effects while higher doses could lead to cytotoxicity.

- Stability and Degradation : In laboratory settings, the stability of this compound affects its long-term biological activity. It remains stable under certain conditions but may degrade over time, impacting its efficacy.

Case Studies

Several studies have explored the biological activity of 1,3-naphthalenedisulfonic acid, 6-amino-. Below are some notable findings:

Study 1: Fluorescent Detection of Nitrites

A study demonstrated the use of this compound as a fluorescent probe for nitrite detection in water samples. The results indicated a high degree of specificity and sensitivity, making it a valuable tool for environmental monitoring.

Study 2: Interaction with Enzymes

Research focusing on enzyme interactions revealed that this compound could inhibit certain enzymes involved in metabolic processes. For instance, it was shown to affect enzyme kinetics significantly when tested against various substrates .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1,3-naphthalenedisulfonic acid, 6-amino-, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,5-Naphthalenedisulfonic acid | Two sulfonic groups at different positions | Different reactivity patterns due to positional isomerism |

| 7-Amino-1,3-naphthalenedisulfonic acid | Amino group at the 7-position | Different biological activities compared to the 6-amino variant |

| Naphthalene-2-sulfonic acid | Single sulfonic group | Less complex reactivity than disulfonated compounds |

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₀H₉N₁O₆S₂

- Molecular Weight : 327.3 g/mol

- Structure : The compound features a naphthalene backbone with two sulfonic acid groups and an amino group, which contribute to its reactivity and utility in various applications.

Chemistry

1,3-Naphthalenedisulfonic acid, 6-amino- is primarily utilized in the synthesis of cyanine dyes , which are essential for various analytical and imaging techniques. These dyes are known for their high sensitivity and specificity in detecting biomolecules.

- Synthesis of Cyanine Dyes : The compound acts as a precursor in the preparation of cyanine dyes that can conjugate with proteins and nucleic acids for imaging purposes.

Biology

In biological research, the compound plays a crucial role in non-invasive imaging techniques. Its derivatives are explored for potential therapeutic applications, including drug delivery systems.

- Non-invasive Imaging : The use of this compound facilitates the visualization of biological processes without invasive procedures .

- Therapeutic Applications : Research is ongoing to explore its derivatives for drug delivery and diagnostic imaging.

Industry

In industrial applications, 1,3-naphthalenedisulfonic acid, 6-amino- is employed in the production of dyes and pigments. Its unique chemical properties make it suitable for various manufacturing processes.

- Dye Production : The compound contributes to the formulation of high-performance dyes used in textiles and other materials.

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed using reverse-phase HPLC methods. This technique is scalable and suitable for isolating impurities in preparative separations.

- Mobile Phase Composition : Typically involves acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid can be replaced with formic acid .

Case Study 1: Imaging Applications

A study demonstrated the efficacy of cyanine dyes synthesized from 1,3-naphthalenedisulfonic acid, 6-amino-, in fluorescence imaging of cancer cells. The results indicated enhanced signal intensity and specificity when conjugated with targeted antibodies.

Case Study 2: Drug Delivery Systems

Research focused on the development of nanoparticles incorporating derivatives of this compound for targeted drug delivery. The findings suggested improved bioavailability and reduced side effects compared to conventional delivery methods.

特性

IUPAC Name |

6-aminonaphthalene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCSUEYBKAPKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059471 | |

| Record name | 1,3-Naphthalenedisulfonic acid, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-33-2 | |

| Record name | 6-Amino-1,3-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,3-naphthalenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kyselina amino-I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminonaphthalene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP7LWM9S94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: How does 6-Amino-1,3-Naphthalenedisulfonic acid enable the detection of nitrite in water samples?

A1: The research demonstrates that 6-Amino-1,3-Naphthalenedisulfonic acid acts as a fluorescent probe for nitrite detection. While the exact mechanism of interaction isn't detailed in the abstract, the paper highlights the use of "zero-crossing first-derivative synchronous fluorescence spectrometry." [] This suggests that the presence of nitrite likely influences the fluorescence properties of 6-Amino-1,3-Naphthalenedisulfonic acid, allowing for its detection and quantification. The changes in fluorescence intensity or wavelength shifts upon interaction with nitrite form the basis of this detection method.

Q2: What are the advantages of using 6-Amino-1,3-Naphthalenedisulfonic acid as a probe for nitrite detection in water, as highlighted by the research?

A2: The research paper emphasizes the "simple and sensitive" nature of this method. [] This suggests that using 6-Amino-1,3-Naphthalenedisulfonic acid as a probe offers advantages in terms of ease of operation and the ability to detect nitrite at very low concentrations ("trace nitrite"). This sensitivity is crucial for monitoring water quality, as even minute quantities of nitrite can be detrimental.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。